3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl and piperazine intermediates. The key steps include:
Formation of Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under acidic conditions.
Synthesis of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with the furan-2-carbonyl intermediate in the presence of a base such as triethylamine.
Coupling with Chromenone: The final step involves coupling the piperazine derivative with 6-methoxy-2H-chromen-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group on the chromenone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer properties.
Biological Studies: The compound can be used to study the interactions of furan, piperazine, and chromenone moieties with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds in biological systems.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The furan and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl Derivatives: Compounds like furan-2-carbonyl chloride and furan-2,3-dione.
Piperazine Derivatives: Compounds such as 1-(furan-2-carbonyl)piperazine and 1-(4-methoxyphenyl)piperazine.
Chromenone Derivatives: Compounds like 6-methoxy-2H-chromen-2-one and 7-hydroxy-4-methylcoumarin.
Uniqueness
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to its combination of furan, piperazine, and chromenone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-4-5-16-13(11-14)12-15(20(25)28-16)18(23)21-6-8-22(9-7-21)19(24)17-3-2-10-27-17/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPIPWFLANXOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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